4-{1-[(3-methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[(3-Methoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine core substituted with a 3-methoxyphenylmethyl group at the nitrogen atom and a thiomorpholine moiety linked via a carbonyl group at the 3-position of the piperidine ring. The 3-methoxyphenyl group may modulate lipophilicity and influence interactions with aromatic residues in biological targets.
Properties
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-22-17-6-2-4-15(12-17)13-19-7-3-5-16(14-19)18(21)20-8-10-23-11-9-20/h2,4,6,12,16H,3,5,7-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBNKQVSNWFJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine/Thiomorpholine-Linked Urea Derivatives
describes a series of urea derivatives (11a–11o) with structural similarities, such as:
- Core structure : A central phenyl ring linked to a thiazole-piperazine/thiomorpholine scaffold.
- Variable substituents : Halogens (Cl, F), trifluoromethyl, methoxy, and trifluoromethoxy groups on the aryl urea moiety.
Key Comparisons :
| Compound ID | Substituent(s) | Molecular Weight (g/mol) | Yield (%) | ESI-MS [M+H]+ |
|---|---|---|---|---|
| 11a | 3-Fluorophenyl | 484.2 | 85.1 | 484.2 |
| 11l | 3-Methoxyphenyl | 496.3 | 85.2 | 496.3 |
| 11m | 3,5-CF3 | 602.2 | 84.7 | 602.2 |
The target compound differs by replacing the urea-thiazole-piperazine system with a piperidine-thiomorpholine-carbonyl framework.
Piperidine-Based Analogues
lists piperidine derivatives (e.g., compounds 13–19) with phenethyl-piperazine cores and aryl substituents (methoxy, ethoxy, fluoro, chloro). For example:
- Compound 17 : 4-Fluorophenyl analog with a melting point of 79.8–80.5°C.
Key Differences :
- The target compound lacks the phenethyl linker and instead incorporates a thiomorpholine-carbonyl group, which may reduce conformational flexibility but increase steric bulk.
- The 3-methoxyphenyl group in the target compound mirrors substituents in 11l and 14, suggesting shared electronic profiles but distinct backbone geometries .
Thiomorpholine Precursors
discusses 4-(4-nitrophenyl)thiomorpholine (compound 1), synthesized via nucleophilic aromatic substitution. While simpler in structure, its synthesis highlights:
Physicochemical and Pharmacological Insights
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (~400–450 g/mol, estimated) aligns with urea derivatives (e.g., 11l: 496.3 g/mol) but is lighter than trifluoromethyl-substituted analogs (e.g., 11m: 602.2 g/mol).
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